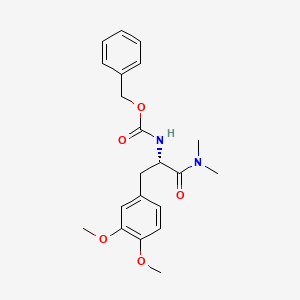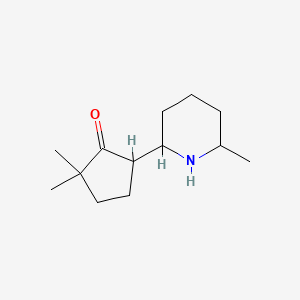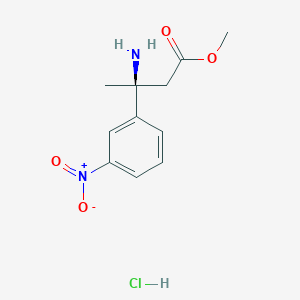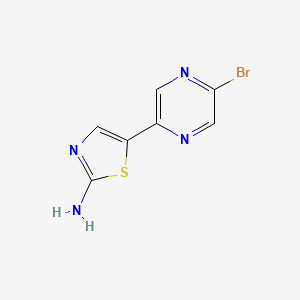
3-Iodo-4-(1-phenylethoxy)oxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-4-(1-phenylethoxy)oxolane is an organic compound with the molecular formula C₁₂H₁₅IO₂ and a molecular weight of 318.15 g/mol . This compound is characterized by the presence of an iodine atom, a phenylethoxy group, and an oxolane ring. It is primarily used for research purposes and has applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-(1-phenylethoxy)oxolane typically involves the iodination of a precursor compound containing the oxolane ring and the phenylethoxy group. The reaction conditions often include the use of iodine or iodine-containing reagents in the presence of a suitable solvent and catalyst . The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .
Analyse Chemischer Reaktionen
Types of Reactions
3-Iodo-4-(1-phenylethoxy)oxolane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The oxolane ring can be oxidized to form corresponding lactones or other oxidized products.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the oxolane ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxolanes, while oxidation reactions can produce lactones or carboxylic acids .
Wissenschaftliche Forschungsanwendungen
3-Iodo-4-(1-phenylethoxy)oxolane has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 3-Iodo-4-(1-phenylethoxy)oxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the phenylethoxy group play crucial roles in binding to these targets, leading to the modulation of biological pathways . The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Iodo-4-(1-methylethoxy)oxolane
- 3-Iodo-4-(1-ethylethoxy)oxolane
- 3-Iodo-4-(1-propylethoxy)oxolane
Uniqueness
3-Iodo-4-(1-phenylethoxy)oxolane is unique due to the presence of the phenylethoxy group, which imparts specific chemical and biological properties. This group enhances the compound’s ability to interact with aromatic systems and hydrophobic environments, making it distinct from other similar compounds .
Eigenschaften
Molekularformel |
C12H15IO2 |
|---|---|
Molekulargewicht |
318.15 g/mol |
IUPAC-Name |
3-iodo-4-(1-phenylethoxy)oxolane |
InChI |
InChI=1S/C12H15IO2/c1-9(10-5-3-2-4-6-10)15-12-8-14-7-11(12)13/h2-6,9,11-12H,7-8H2,1H3 |
InChI-Schlüssel |
QIOQAXUZTMLKMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)OC2COCC2I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-Chloro-4-methoxyphenyl)(1-(trifluoromethyl)spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidin]-1'-yl)methanone](/img/structure/B13092205.png)

![5-chloro-2-(2-hydroxyethyl)-2H-benzo[f]isoindole-4,9-dione](/img/structure/B13092224.png)
![2-((1R,4R)-4-(4-(7-amino-5-methylpyrazolo[1,5-a]pyrimidin-6-yl)phenyl)cyclohexyl)acetic acid](/img/structure/B13092229.png)
![2-[3-(3-Fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13092231.png)

![cobalt(3+);4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,24-diid-5-yl]benzenesulfonate](/img/structure/B13092237.png)

![2-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13092241.png)




![7-Benzyl-2-(pyridin-3-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13092278.png)
